N-Cbz-beta-phenyl-L-phenylalanine
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Overview
Description
N-Cbz-beta-phenyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the phenylalanine molecule. The Cbz group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. This compound is widely used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-beta-phenyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with benzyl chloroformate. The reaction typically occurs in the presence of a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-beta-phenyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane or tetrahydrofuran.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), solvents like dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Hydrogenation: Removal of the Cbz group results in the formation of beta-phenyl-L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of dipeptides or longer peptide chains.
Scientific Research Applications
N-Cbz-beta-phenyl-L-phenylalanine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including the development of enzyme inhibitors and antimicrobial agents.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Cbz-beta-phenyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Cbz group can be removed through hydrogenation, revealing the free amino group for further reactions. The compound’s stability and reactivity make it a valuable tool in the synthesis of peptides and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-beta-phenyl-L-phenylalanine: Similar to N-Cbz-beta-phenyl-L-phenylalanine but uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-beta-phenyl-L-phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Acetyl-beta-phenyl-L-phenylalanine: Uses an acetyl protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group provides effective protection during synthesis and can be selectively removed under mild conditions, making it a preferred choice in peptide synthesis. Additionally, the compound’s reactivity and compatibility with various coupling agents and solvents enhance its versatility in organic synthesis .
Properties
IUPAC Name |
(2S)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXDTIGARAROZ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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